![molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3](/img/structure/B1343903.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Overview
Description
“6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” is a chemical compound . It is also known as "6,7-dihydro-5H-cyclopenta [b]pyridin-5-amine dihydrochloride" .
Synthesis Analysis
The synthesis of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The process involves a profound structural transformation, including the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” can be represented by the InChI code1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H
. Chemical Reactions Analysis
The chemical reactions involving “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” include a boiling point of 278.1±40.0 °C and a density of 1.284±0.06 g/cm3 .Scientific Research Applications
Hypoglycemic Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: derivatives have been identified to exhibit hypoglycemic activity, which is crucial in the management of diabetes. These compounds can potentially regulate blood sugar levels by acting on various biological pathways involved in glucose metabolism .
Calcium Channel Antagonism
These derivatives are also explored for their role as antagonists of calcium channels. By inhibiting these channels, they may provide therapeutic benefits in conditions like hypertension and arrhythmias, where calcium influx plays a key role .
Fluorescent Probes
The unique structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine makes it suitable for the development of fluorescent probes. These probes can be used in biochemical assays and imaging techniques to study cell biology and diagnose diseases .
Protein Kinase Inhibition
Some derivatives of this compound have been found to inhibit protein kinase FGFR1. This is significant in cancer research, as FGFR1 is implicated in tumor growth and angiogenesis. Inhibitors based on this compound could lead to new cancer therapies .
Multicomponent Synthesis
The compound serves as a key intermediate in multicomponent synthesis reactions. These reactions are valuable in organic chemistry for constructing complex molecules efficiently, which can be used in drug development and materials science .
Structural Analysis by X-ray Crystallography
Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine have been studied using X-ray crystallography to determine their structure. This information is essential for understanding their chemical properties and potential interactions with biological targets .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYYGHIOAAFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622938 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
535935-84-3 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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